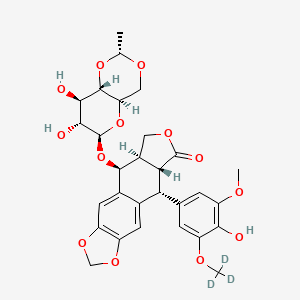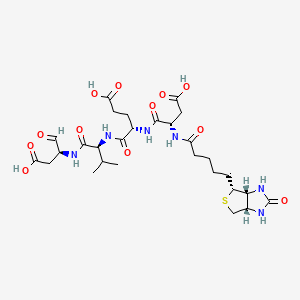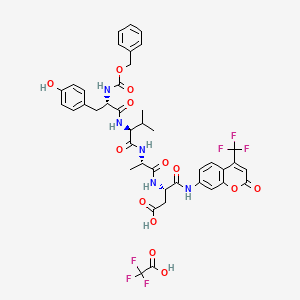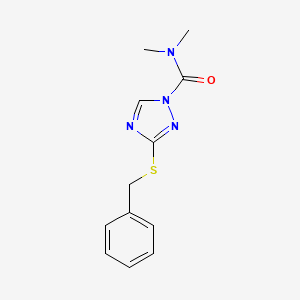
Etoposide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etoposide-d3 is a deuterated form of etoposide, a well-known chemotherapeutic agent. Etoposide is a derivative of podophyllotoxin, a natural product extracted from the roots and rhizomes of the Mayapple plant. This compound is primarily used as an internal standard in mass spectrometry for the quantification of etoposide due to its similar chemical properties but distinct mass .
Vorbereitungsmethoden
Etoposide-d3 is synthesized through a semi-synthetic route starting from podophyllotoxin. The process involves several steps:
Analyse Chemischer Reaktionen
Etoposide-d3 undergoes various chemical reactions, including:
Reduction: Etoposide can be reduced under certain conditions, although this is less common.
Substitution: Etoposide can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include the quinone derivative and various substituted etoposide analogs .
Wissenschaftliche Forschungsanwendungen
Etoposide-d3 is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
Etoposide-d3, like etoposide, inhibits DNA topoisomerase II, an enzyme that helps in the unwinding and rewinding of DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks. This ultimately results in the inhibition of cell division and induces apoptosis in cancer cells . The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the p53-mediated apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Etoposide-d3 is similar to other topoisomerase II inhibitors such as teniposide and doxorubicin. it is unique in its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Similar compounds include:
Teniposide: Another topoisomerase II inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Doxorubicin: A topoisomerase II inhibitor that also intercalates into DNA, causing additional DNA damage.
Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar therapeutic applications.
This compound’s uniqueness lies in its deuterated form, which provides distinct advantages in analytical applications, particularly in the precise quantification of etoposide in biological samples .
Eigenschaften
Molekularformel |
C29H32O13 |
|---|---|
Molekulargewicht |
591.6 g/mol |
IUPAC-Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2D3 |
InChI-Schlüssel |
VJJPUSNTGOMMGY-RXDYMNELSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |
Kanonische SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)


![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)
![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)



